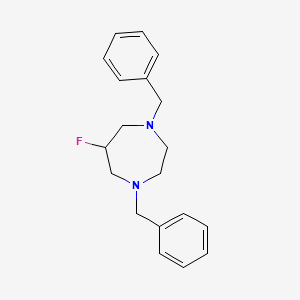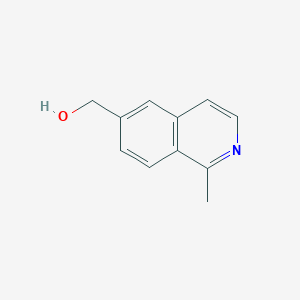
(1-Methylisoquinolin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylisoquinolin-6-yl)methanol is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The compound this compound is characterized by a methyl group attached to the nitrogen atom of the isoquinoline ring and a methanol group attached to the sixth carbon atom of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylisoquinolin-6-yl)methanol can be achieved through several methods. One common approach involves the reaction of isoquinoline with formaldehyde and a reducing agent. The reaction typically proceeds under acidic conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methylisoquinolin-6-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the conditions under which the reactions are carried out.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield (1-Methylisoquinolin-6-yl)carboxylic acid, while reduction may yield (1-Methylisoquinolin-6-yl)methane .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Methylisoquinolin-6-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology
In biological research, the compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways involved in various diseases .
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of (1-Methylisoquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methylisoquinolin-6-yl)carboxylic acid: A derivative of this compound, this compound has a carboxylic acid group instead of a methanol group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a methanol group on the isoquinoline ring. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(1-methylisoquinolin-6-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-11-3-2-9(7-13)6-10(11)4-5-12-8/h2-6,13H,7H2,1H3 |
Clé InChI |
XPWZDQIRRVUCKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1C=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12821649.png)

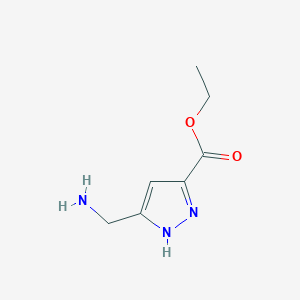
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)


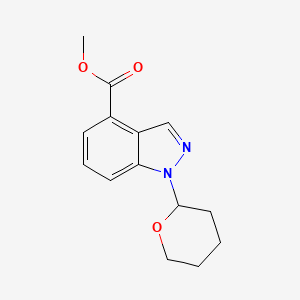
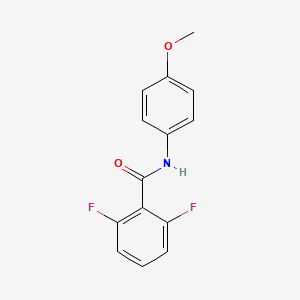
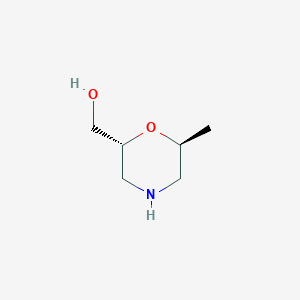
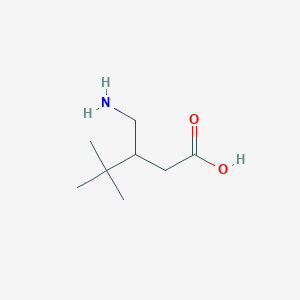
![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)
